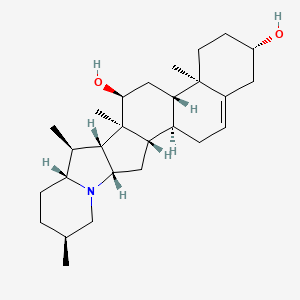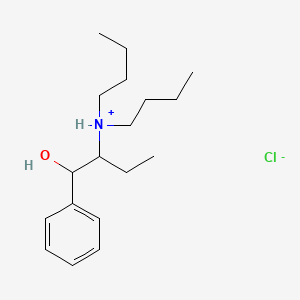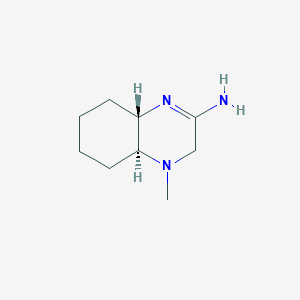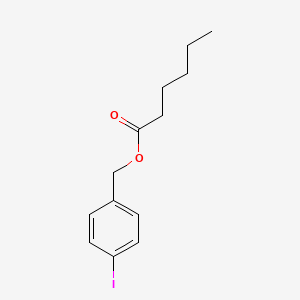
p-Iodobenzyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Iodobenzyl hexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an iodobenzyl group attached to a hexanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-iodobenzyl hexanoate typically involves the esterification of p-iodobenzyl alcohol with hexanoic acid. One common method is to react p-iodobenzyl alcohol with hexanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Another approach involves the use of p-iodobenzyl bromide as a starting material. The bromide is reacted with hexanoic acid in the presence of a base such as potassium carbonate to form the ester. This method may require the use of a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
p-Iodobenzyl hexanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the p-iodobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution at the iodine atom.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate in an acidic medium is effective for the oxidation of the benzyl group.
Major Products Formed
Substitution: Products such as p-aminobenzyl hexanoate or p-thiocyanatobenzyl hexanoate.
p-Iodobenzyl hexanol. p-Iodobenzyl carboxylic acid.Scientific Research Applications
p-Iodobenzyl hexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for labeling or imaging purposes.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of p-iodobenzyl hexanoate depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzyl carbon. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions. In oxidation reactions, the benzyl group is oxidized to a carboxylic acid through the addition of oxygen atoms.
Comparison with Similar Compounds
Similar Compounds
p-Bromobenzyl hexanoate: Similar structure but with a bromine atom instead of iodine. It has different reactivity due to the difference in halogen electronegativity and size.
p-Chlorobenzyl hexanoate: Contains a chlorine atom, which also affects its reactivity and applications.
p-Fluorobenzyl hexanoate: The fluorine atom imparts unique properties due to its high electronegativity and small size.
Uniqueness
p-Iodobenzyl hexanoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and provides distinct advantages in certain synthetic applications.
Properties
CAS No. |
67987-33-1 |
|---|---|
Molecular Formula |
C13H17IO2 |
Molecular Weight |
332.18 g/mol |
IUPAC Name |
(4-iodophenyl)methyl hexanoate |
InChI |
InChI=1S/C13H17IO2/c1-2-3-4-5-13(15)16-10-11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 |
InChI Key |
MVLIAMWUQFBYME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)

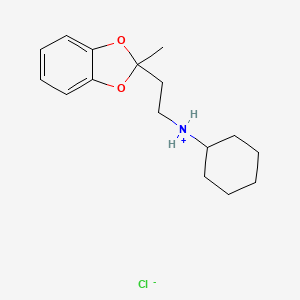

![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)
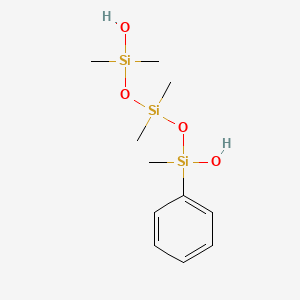
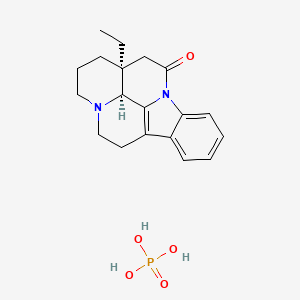
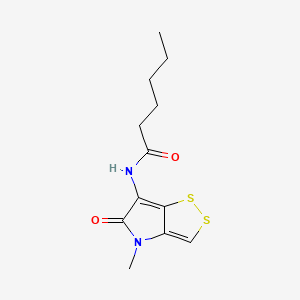
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)

![2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13786510.png)
